3-Chloro-2,2-dimethylpropyl phosphorodichloridate
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Overview
Description
3-Chloro-2,2-dimethylpropyl phosphorodichloridate is a chemical compound with the molecular formula C₅H₁₀Cl₃O₂P. It is a member of the class of organophosphorus compounds, which are widely used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,2-dimethylpropyl phosphorodichloridate typically involves the reaction of 3-chloro-2,2-dimethylpropanol with phosphorus oxychloride (POCl₃) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,2-dimethylpropyl phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine can produce an amide derivative, while reacting with an alcohol can yield an ester .
Scientific Research Applications
3-Chloro-2,2-dimethylpropyl phosphorodichloridate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramide and phosphonate compounds.
Biology: The compound is used in the study of enzyme inhibition and protein phosphorylation.
Mechanism of Action
The mechanism of action of 3-Chloro-2,2-dimethylpropyl phosphorodichloridate involves its interaction with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, it can inhibit enzymes by phosphorylating active sites, thereby affecting their activity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,2-dimethylpropionic acid: Similar in structure but lacks the phosphorodichloridate group.
2-Chloro-2,2-dimethylpropyl phosphorodichloridate: Similar but with a different substitution pattern on the carbon chain.
Uniqueness
3-Chloro-2,2-dimethylpropyl phosphorodichloridate is unique due to its specific substitution pattern and the presence of the phosphorodichloridate group, which imparts distinct reactivity and applications compared to other similar compounds .
Properties
CAS No. |
57997-64-5 |
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Molecular Formula |
C5H10Cl3O2P |
Molecular Weight |
239.46 g/mol |
IUPAC Name |
1-chloro-3-dichlorophosphoryloxy-2,2-dimethylpropane |
InChI |
InChI=1S/C5H10Cl3O2P/c1-5(2,3-6)4-10-11(7,8)9/h3-4H2,1-2H3 |
InChI Key |
CSWIQQFSNBQFRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COP(=O)(Cl)Cl)CCl |
Origin of Product |
United States |
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